Synthetic Yield in a Validated Patent Route: A Quantified Benchmark for Process Chemists
In a multi‑step synthetic sequence disclosed in WO2011/031554 A2 (BioCryst Pharmaceuticals, Inc.), methyl 4‑acetyl‑5‑amino‑1H‑pyrrole‑2‑carboxylate was isolated with an 87.5% yield following iron‑mediated reduction in acetic acid . This yield is explicitly documented for the exact compound and provides a quantitative benchmark that is absent for many closely related pyrrole carboxylates, such as the corresponding ethyl ester or the 5‑unsubstituted analog, where isolated yields are often not reported or fall below 80% under comparable Knorr‑type conditions [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 87.5% |
| Comparator Or Baseline | Ethyl 4‑acetyl‑5‑amino‑1H‑pyrrole‑2‑carboxylate (unreported yield under similar conditions); Methyl 4‑acetyl‑1H‑pyrrole‑2‑carboxylate (typical yields 70‑80% in Knorr‑type cyclizations) |
| Quantified Difference | Minimum +7.5% yield advantage for the target compound relative to class‑average yields for non‑amino‑substituted analogs. |
| Conditions | Iron powder (7.87 g, 55.85 mmol) in acetic acid (60 mL), 45 °C to 100 °C, 0.5 h, followed by flash chromatography (silica gel, CMA 80 in chloroform). |
Why This Matters
An 87.5% yield in a patent‑validated route reduces the cost‑per‑gram and increases synthetic efficiency, making this compound a more reliable intermediate for scale‑up compared to analogs lacking such documented performance.
- [1] Elghamry, I. (2002). Synthesis of ethyl pyrrole‑2‑carboxylates: a regioselective cyclization of enaminones under Knorr‑type conditions. Synthetic Communications, 32, 897–902. View Source
